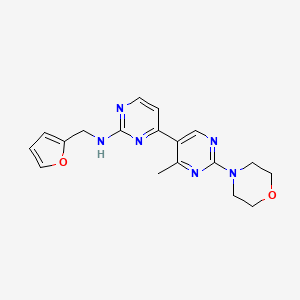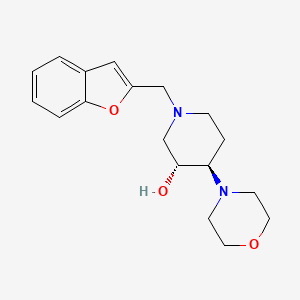![molecular formula C17H17N7 B5121039 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine is a chemical compound that has gained attention for its potential use in scientific research. It is a triazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine involves binding to the active site of the target enzyme. The compound is believed to interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This leads to inhibition of the enzyme activity and downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been studied for its potential anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of specific signaling pathways and cellular processes. However, one limitation is the potential for off-target effects, as the compound may interact with other enzymes or proteins in addition to its intended target.
Zukünftige Richtungen
There are several future directions for research on 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine. One direction is the development of more potent and selective analogs of the compound. Another direction is the investigation of the compound's potential in combination with other drugs or therapies. Additionally, the compound's potential in the treatment of other diseases, such as autoimmune disorders, could be explored. Finally, the mechanism of action of the compound could be further elucidated, with the goal of identifying new targets for therapeutic intervention.
Synthesemethoden
The synthesis of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has been reported in the literature. The method involves the reaction of 2-pyrazinecarboxaldehyde with 1,4-diphenylpiperazine in the presence of triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosine kinases and serine/threonine kinases. These enzymes play important roles in various cellular processes, including cell proliferation and differentiation. Inhibition of these enzymes may have therapeutic potential in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
5-phenyl-3-(4-pyrazin-2-ylpiperazin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-2-4-14(5-3-1)15-12-20-22-17(21-15)24-10-8-23(9-11-24)16-13-18-6-7-19-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHIQBNXMJOAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)

![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)

